Testosterone-d3

Description

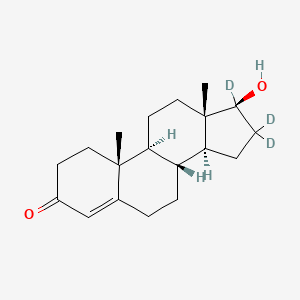

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGGOZAMZWBJJ-HZRGXLBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662202 | |

| Record name | (17beta)-17-Hydroxy(16,16,17-2H3)androst-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77546-39-5 | |

| Record name | (17beta)-17-Hydroxy(16,16,17-2H3)androst-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-17-Î?ydroxyandrost-4-en-3-one-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Testosterone-d3

This guide provides a comprehensive overview of this compound, a deuterated isotopologue of testosterone. It details its chemical properties, its primary application as an internal standard in mass spectrometry-based quantification of testosterone, and its potential as a therapeutic agent with altered metabolic properties.

Core Chemical and Physical Properties

This compound, also known as Testosterone-16,16,17-d3, is a stable, isotopically labeled version of testosterone. The replacement of hydrogen atoms with deuterium atoms at specific positions results in a molecule with a higher mass, which is readily distinguishable from endogenous testosterone by mass spectrometry, without significantly altering its chemical behavior in analytical procedures.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | 17β-hydroxy-androst-4-en-3-one-16,16,17-d₃ | [2] |

| Synonyms | Virosterone-d3; Androderm-d3; Testosterone-16,16,17-d3 | [3] |

| Molecular Formula | C₁₉H₂₅D₃O₂ | [2][3] |

| Molecular Weight | 291.44 g/mol | [3][4] |

| CAS Number | 77546-39-5 | [2][3] |

| Appearance | Off-white solid / Colorless liquid | [4] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [2] |

| Solubility | Acetonitrile: 1 mg/mL; Ethanol: 1 mg/mL; Methanol: 1 mg/mL | [2] |

| Storage Conditions | 2-8°C Refrigerator or -20°C in the dark for long-term storage | [3][4] |

Applications in Research and Drug Development

Internal Standard for Mass Spectrometry

The primary application of this compound is as an internal standard for the accurate quantification of testosterone in biological matrices such as plasma and serum using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] Because its physical and chemical properties are nearly identical to the analyte, it co-elutes and ionizes similarly, allowing for correction of variations in sample preparation and instrument response.[1] This ensures high precision and accuracy in testosterone measurements, which is crucial for clinical research and diagnostics.[5][6]

Research into Non-Aromatizing Androgens

Recent research has explored deuterium-substituted isotopologues of testosterone, such as d3-Testosterone (d3-T), as potential therapeutic agents.[7] Deuteration can alter the metabolic profile of a drug, potentially enhancing its stability and reducing the formation of certain metabolites.[7] Preclinical data have shown that d3-T is significantly more resistant to aromatization—the conversion of testosterone to estrogen by the enzyme aromatase—compared to unmodified testosterone.[7] This property could be beneficial in clinical settings where the estrogenic side effects of testosterone therapy are a concern.[7]

Experimental Protocols

Quantification of Testosterone in Human Plasma/Serum by LC-MS/MS

This protocol outlines a general methodology for the quantification of testosterone in human plasma or serum using this compound as an internal standard. Specific parameters may need to be optimized for different instrumentation and matrices.

A. Materials and Reagents:

-

Human plasma or serum samples

-

This compound (internal standard solution, e.g., 2000 ng/dL in methanol)[6]

-

Testosterone standard solutions for calibration curve (e.g., in methanol or charcoal-stripped serum)[6][8]

-

Protein precipitation agent: Acetonitrile or Zinc Sulfate in Methanol[8][9]

-

Reconstitution solution: Water-Methanol solution (e.g., 1:1 v/v)[6]

-

LC-MS/MS system with an electrospray ionization (ESI) source[10]

B. Sample Preparation:

-

Internal Standard Spiking: To 200 µL of plasma/serum sample, calibrator, or quality control sample, add 50 µL of the this compound internal standard solution.[6]

-

Incubation: Vortex the mixture and incubate for 20 minutes at room temperature to allow for equilibration.[6]

-

Protein Precipitation & Extraction:

-

Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.[6][10]

-

Reconstitution: Reconstitute the dried residue in 150 µL of the water-methanol reconstitution solution.[6]

-

Injection: Inject a defined volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.[10]

C. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the analytes using a C18 column with a suitable mobile phase gradient (e.g., a mixture of ammonium acetate in water and acetonitrile).[10]

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both testosterone and this compound.

-

Quantification: Calculate the testosterone concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[6]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for quantifying testosterone using this compound.

Caption: Deuteration inhibits the aromatization of testosterone.

References

- 1. Methodology for measuring testosterone, dihydrotestosterone and sex hormone-binding globulin in a clinical setting (Chapter 4) - Testosterone [cambridge.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Determination of plasma testosterone by mass fragmentography using testosterone-19-d3 as an internal standard. Comparison with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nvkc.nl [nvkc.nl]

- 7. Research shows d3-T has testosterone benefits without estradiol conversion | BioWorld [bioworld.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. lcms.cz [lcms.cz]

- 10. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

A Technical Guide to the Synthesis and Isotopic Labeling of Testosterone-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Testosterone-d3, a deuterated isotopologue of testosterone. This document details the core methodologies for isotopic labeling, providing detailed experimental protocols for key reactions. It also includes a comparative analysis of quantitative data from various synthetic approaches and visual representations of the synthetic workflow. This compound is an invaluable tool in endocrinology, pharmacology, and clinical diagnostics, primarily serving as an internal standard for mass spectrometry-based quantification of endogenous testosterone.

Core Concepts in this compound Synthesis

The introduction of deuterium into the testosterone molecule provides a stable, non-radioactive isotopic label. This allows for the differentiation of the labeled standard from the endogenous analyte by mass spectrometry, which is crucial for accurate quantification in biological matrices. The primary strategies for the synthesis of this compound involve either the use of deuterated reagents in a multi-step synthesis or the exchange of protons for deuterons on the testosterone scaffold. The position and number of deuterium atoms can be tailored depending on the synthetic route chosen.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis varies depending on the chosen labeling strategy and the specific reaction conditions. The following table summarizes key quantitative data from different synthetic approaches.

| Labeling Position(s) | Starting Material | Key Reactions | Overall Yield | Isotopic Purity | Reference |

| 17-methyl-d3 | Dehydroepiandrosterone | Grignard reaction with CD3MgI, Oppenauer oxidation | Not specified | >99 atom % D (typical for reagent) | (Shinohara et al., 1984) |

| 18-trideuterated | 2-(methyl-d3)-1,3-cyclopentanedione | Unified total synthesis | Not specified | Not specified | (Covey et al., 2024)[1] |

| 19-trideuterated | Hajos-Parrish ketone | Unified total synthesis with CD3I | Not specified | Not specified | (Covey et al., 2024)[1] |

| 16,16,17-d3 | Not specified | Not specified | >60% (for related conjugates) | 99.37% | (Kuuranne et al., 2000; Quantitative determination... 2020)[2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of this compound.

Synthesis of 17-Methyl-d3-testosterone via Grignard Reaction and Oppenauer Oxidation

This method introduces a trideuterated methyl group at the C17 position.

1. Grignard Reaction with Deuterated Methyl Magnesium Iodide:

-

Starting Material: Dehydroepiandrosterone

-

Reagents: Deuterated methyl iodide (CD3I), Magnesium turnings, Anhydrous diethyl ether.

-

Procedure:

-

Prepare the Grignard reagent by slowly adding a solution of deuterated methyl iodide in anhydrous diethyl ether to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Once the Grignard reagent is formed, a solution of dehydroepiandrosterone in anhydrous diethyl ether is added dropwise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 17α-(methyl-d3)-androst-5-ene-3β,17β-diol.

-

2. Oppenauer Oxidation:

-

Starting Material: 17α-(methyl-d3)-androst-5-ene-3β,17β-diol

-

Reagents: Aluminum isopropoxide, Acetone, Toluene (or another suitable solvent).

-

Procedure:

-

The crude diol from the previous step is dissolved in a mixture of acetone and toluene.

-

Aluminum isopropoxide is added to the solution.

-

The reaction mixture is heated to reflux for a period sufficient to drive the oxidation to completion.

-

After cooling to room temperature, the reaction is quenched with water or a dilute acid.

-

The mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with toluene or another suitable organic solvent.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude product is purified by column chromatography on silica gel to yield 17-methyl-d3-testosterone.

-

Unified Total Synthesis of 18- and 19-Trideuterated Testosterone

This advanced approach allows for the specific incorporation of a trideuterated methyl group at either the C18 or C19 position through a multi-step total synthesis.[1]

-

For 18-trideuterated testosterone: The synthesis begins with the preparation of 2-(methyl-d3)-1,3-cyclopentanedione from deuterated methyl iodide (CD3I) and 1,3-cyclopentanedione. This deuterated precursor is then carried through a series of reactions, including the formation of a deuterated Hajos-Parrish ketone, to construct the steroid backbone with the C18 position labeled.[1]

-

For 19-trideuterated testosterone: The synthesis proceeds with a non-deuterated Hajos-Parrish ketone. The trideuterated methyl group is introduced at a later stage of the synthetic route using deuterated methyl iodide (CD3I).[1]

Logical Workflow and Visualization

The synthesis of this compound, particularly via the common Grignard reaction and subsequent oxidation, can be visualized as a sequential process.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a critical process for providing high-quality internal standards for analytical and research purposes. The choice of synthetic route depends on the desired labeling position and the available starting materials and reagents. The methodologies described in this guide provide a foundation for the successful preparation and purification of this important isotopically labeled steroid. Careful execution of these protocols and rigorous analytical characterization are essential to ensure the high isotopic purity required for its applications.

References

Navigating the Isotopic Landscape: A Technical Guide to the Physical and Chemical Differences Between Testosterone and Testosterone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental physical and chemical distinctions between testosterone and its deuterated isotopologue, Testosterone-d3. Primarily utilized as an internal standard in analytical chemistry, the introduction of deuterium atoms into the testosterone molecule imparts subtle yet significant changes to its properties. Understanding these differences is paramount for accurate quantification in research and clinical settings, and for appreciating its utility in metabolic studies.

Core Physical and Chemical Properties: A Comparative Overview

The foundational difference between testosterone and this compound lies in the substitution of three hydrogen atoms with their heavier isotope, deuterium. This isotopic labeling is the source of their distinct physical and, to some extent, chemical characteristics.

| Property | Testosterone | This compound |

| Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₂₅D₃O₂ |

| Molecular Weight | ~288.42 g/mol | ~291.44 g/mol |

| Isotopic Labeling | None | Three deuterium atoms |

| Primary Application | Endogenous androgen, pharmaceutical agent | Internal standard for mass spectrometry |

The Physical Divide: The Impact of Isotopic Mass

The most significant physical divergence between testosterone and this compound is their molecular weight. The addition of three neutrons (one for each deuterium atom) results in a mass shift of approximately 3 Daltons. While this mass difference has a negligible effect on bulk physical properties like melting point, boiling point, and solubility under standard conditions, it is the cornerstone of its application in analytical methodologies.

This deliberate mass difference allows for the clear differentiation of the analyte (testosterone) from the internal standard (this compound) in a mass spectrometer. This distinction is crucial for correcting for variations in sample preparation and instrument response, thereby enabling highly accurate and precise quantification.

The Chemical Nuance: The Kinetic Isotope Effect

Chemically, testosterone and this compound are largely identical in terms of their reactivity in most chemical transformations. However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is because the heavier deuterium atom results in a lower zero-point vibrational energy for the C-D bond, thus requiring more energy to break.

This difference in bond strength can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is slower when a heavier isotope is substituted at a bond that is cleaved in the rate-determining step of the reaction.[1]

In the context of testosterone metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes, the KIE can be observed.[1] For instance, if a C-H bond at a deuterated position is targeted for hydroxylation by a CYP enzyme, the reaction rate may be slower for this compound compared to testosterone.[2][3] This property can be exploited in metabolic studies to probe reaction mechanisms. For example, deuteration at the 6β-position of testosterone was found to decrease the rate of 6β-hydroxylation, a common metabolic pathway, while enhancing the production of other metabolites like 2β-hydroxytestosterone.[1][2]

Application Spotlight: this compound as an Internal Standard in LC-MS/MS

The most prominent application of this compound is as an internal standard for the quantification of testosterone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Its utility stems from the fact that it is chemically almost identical to testosterone and thus exhibits similar behavior during sample extraction, derivatization, and chromatographic separation.[6] However, its different mass allows it to be distinguished and measured independently by the mass spectrometer.[4]

Experimental Protocol: Quantification of Serum Testosterone using LC-MS/MS with this compound Internal Standard

The following is a generalized protocol for the quantification of testosterone in human serum.

1. Sample Preparation:

-

A known amount of this compound internal standard solution is added to a serum sample.[4]

-

Proteins in the serum are precipitated, typically by the addition of a solvent like acetonitrile.[5]

-

The supernatant containing testosterone and this compound is then subjected to liquid-liquid extraction or solid-phase extraction to isolate the steroids.[4][7]

-

The extracted sample is evaporated to dryness and then reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.[7]

2. Liquid Chromatography (LC) Separation:

-

The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A C18 reverse-phase column is commonly used to separate testosterone from other endogenous compounds.[4]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.[7]

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the ion source (e.g., electrospray ionization - ESI) of a tandem mass spectrometer.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify testosterone and this compound.

-

Specific precursor-to-product ion transitions are monitored for each compound. For example:

-

Testosterone: m/z 289.2 → 97.1

-

This compound: m/z 292.2 → 97.1

-

-

The peak area ratio of the analyte (testosterone) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of testosterone in the original sample by comparing it to a calibration curve prepared with known concentrations of testosterone and a constant concentration of this compound.[4]

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchgate.net [researchgate.net]

- 4. nvkc.nl [nvkc.nl]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Testosterone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Testosterone-d3, a deuterated isotopologue of testosterone. It is widely employed as an internal standard in quantitative bioanalytical assays for the precise measurement of testosterone in various biological matrices. This document outlines the core principles of its mass spectrometric behavior, common fragmentation pathways, and detailed experimental protocols for its analysis.

Introduction to this compound in Mass Spectrometry

This compound (16,16,17-d3-Testosterone) is a stable isotope-labeled version of testosterone, where three hydrogen atoms at positions 16 and 17 of the steroid nucleus are replaced with deuterium. This isotopic labeling results in a predictable mass shift of +3 Da compared to the unlabeled testosterone. In mass spectrometry-based quantification, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard. Its chemical and physical properties are nearly identical to endogenous testosterone, ensuring similar behavior during sample preparation and chromatographic separation. However, its distinct mass-to-charge ratio (m/z) allows for its separate detection and quantification by the mass spectrometer.

Mass Spectrum and Fragmentation Pattern of this compound

The mass spectrometric analysis of this compound, typically conducted using electrospray ionization (ESI) in positive ion mode, reveals a characteristic fragmentation pattern crucial for its identification and quantification.

Precursor Ion

Under positive ESI conditions, this compound readily forms a protonated molecule, [M+H]+, which serves as the precursor ion for tandem mass spectrometry (MS/MS) analysis.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]+ (m/z) |

| This compound | C₁₉H₂₅D₃O₂ | 291.2282 | 292.2 |

Product Ions and Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]+ precursor ion of this compound yields a series of characteristic product ions. The fragmentation primarily occurs around the A and B rings of the steroid structure. The most abundant and commonly monitored fragmentation involves the loss of the A-ring portion, leading to a stable product ion.

The primary fragmentation pathway of this compound mirrors that of unlabeled testosterone. The positive charge is localized on the enolized A-ring, and subsequent cleavage leads to the formation of specific fragment ions. The presence of deuterium atoms on the D-ring does not significantly alter the fragmentation mechanism of the A and B rings.

Below is a summary of the key product ions observed in the MS/MS spectrum of this compound.

| Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Description |

| 292.2 | 97.0 | This is the most common and intense fragment ion, resulting from the cleavage of the B-ring. It represents the intact A-ring with the attached carbonyl group. This transition is widely used for quantification in MRM assays.[1][2][3] |

| 292.2 | 109.1 | Another significant fragment ion, also originating from the cleavage of the steroid nucleus. |

Note: The fragmentation pattern of this compound is analogous to that of testosterone. The major fragments observed for testosterone at m/z 97.0 and 109.1 are also the primary fragments for this compound, as the deuterium labeling is on the D-ring, which remains intact in these fragmentation pathways.[1][2]

The logical relationship for the primary fragmentation can be visualized as follows:

Experimental Protocols for LC-MS/MS Analysis

The following sections detail a typical experimental workflow for the quantification of testosterone in biological samples using this compound as an internal standard.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT):

-

To 100 µL of serum or plasma sample, add 25 µL of a working solution of this compound in methanol (e.g., at a concentration of 100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Liquid-Liquid Extraction (LLE):

-

To 200 µL of serum or plasma sample, add 50 µL of this compound internal standard solution.

-

Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve testosterone from other endogenous steroids and potential interferences.

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute testosterone, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 500°C |

| Collision Gas | Argon |

| MRM Transitions | See table below |

MRM Transitions for Testosterone and this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Testosterone | 289.2 | 97.0 | 100-200 | 25-35 |

| Testosterone | 289.2 | 109.1 | 100-200 | 20-30 |

| This compound | 292.2 | 97.0 | 100-200 | 25-35 |

The experimental workflow can be summarized in the following diagram:

Conclusion

This technical guide has provided a detailed overview of the mass spectrum and fragmentation pattern of this compound, a critical internal standard for the accurate quantification of testosterone. Understanding its mass spectrometric behavior and employing robust analytical methodologies, as outlined in the experimental protocols, are fundamental for obtaining reliable and reproducible results in clinical and research settings. The provided data and workflows serve as a valuable resource for scientists and professionals in the field of drug development and bioanalysis.

References

The Gold Standard: Testosterone-d3 as an Internal Standard in Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the accurate quantification of endogenous molecules is paramount. For testosterone, a steroid hormone critical in numerous physiological processes, achieving precise and reliable measurements is essential for clinical diagnostics, pharmaceutical development, and research. This technical guide delves into the pivotal role of Testosterone-d3 as an internal standard in mass spectrometry, the gold standard for testosterone quantification. We will explore the fundamental principles of its application, provide detailed experimental protocols, and present quantitative data to illustrate its superior performance.

The Principle of Isotope Dilution Mass Spectrometry (ID-MS)

The cornerstone of accurate quantification using this compound lies in the principle of isotope dilution mass spectrometry (ID-MS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of analysis. This compound is chemically identical to endogenous testosterone but has a higher mass due to the incorporation of three deuterium atoms.

This stable isotope-labeled internal standard (SIL-IS) acts as a surrogate for the analyte throughout the entire analytical workflow, including sample extraction, purification, derivatization, and ionization. Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between the endogenous testosterone and this compound based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate and precise quantification of the endogenous testosterone concentration can be achieved, effectively correcting for any analytical variability.

Physicochemical Properties of Testosterone and this compound

A fundamental requirement for an effective internal standard is that it closely mimics the physicochemical behavior of the analyte. This compound excels in this regard.

| Property | Testosterone | This compound |

| Chemical Formula | C₁₉H₂₈O₂ | C₁₉H₂₅D₃O₂ |

| Molecular Weight | ~288.42 g/mol | ~291.44 g/mol |

| Structure | Steroid hormone with a four-ring structure | Identical to testosterone with three deuterium atoms replacing hydrogen atoms |

| Ionization (ESI+) | [M+H]⁺ at m/z 289.2 | [M+H]⁺ at m/z 292.2 |

The structural similarity ensures that this compound co-elutes with testosterone during liquid chromatography (LC) and experiences similar ionization efficiency in the mass spectrometer's ion source. The mass difference of 3 Da allows for their distinct detection without isotopic cross-talk.

Below is a diagram illustrating the structural relationship between Testosterone and its deuterated internal standard, this compound.

Caption: Structural similarity between Testosterone and this compound.

Experimental Protocol: Quantification of Testosterone in Human Serum by LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantification of testosterone in human serum using this compound as an internal standard. This method is a synthesis of commonly employed techniques in the field.[1][2]

Materials and Reagents

-

Testosterone certified reference standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human serum samples, calibrators, and quality control (QC) samples

-

Zinc sulfate solution (e.g., 0.1 M in 50% methanol) or acetonitrile for protein precipitation

-

Solid Phase Extraction (SPE) cartridges (optional, for enhanced cleanup)

Sample Preparation

The following workflow diagram illustrates the key steps in sample preparation.

Caption: Experimental workflow for serum testosterone analysis.

-

Sample Aliquoting: Pipette 100 µL of serum sample, calibrator, or QC into a microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of this compound working solution (at a known concentration) to each tube.[1]

-

Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 250 µL of cold acetonitrile or zinc sulfate/methanol solution to each tube to precipitate proteins.[1]

-

Centrifugation: Vortex again and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes typical Liquid Chromatography and Mass Spectrometry parameters.

| Parameter | Typical Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate testosterone from other endogenous compounds (e.g., 5-minute gradient from 50% to 95% B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MRM Transitions | Testosterone: 289.2 -> 97.1, 289.2 -> 109.1this compound: 292.2 -> 97.1, 292.2 -> 109.1 |

| Collision Energy | Optimized for each transition |

Data Analysis and Performance Characteristics

The concentration of testosterone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations.

The use of this compound as an internal standard consistently yields excellent analytical performance. The following table summarizes typical quantitative data from validated methods.[1][3][4]

| Performance Metric | Typical Value |

| Linearity (R²) | > 0.99 |

| Linear Range | 5 - 2000 ng/dL |

| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/dL |

| Intra-assay Precision (%CV) | < 5% |

| Inter-assay Precision (%CV) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

The logical relationship for quantification is depicted in the diagram below.

Caption: Logical workflow for quantification.

Conclusion

This compound has proven to be an indispensable tool for the accurate and precise quantification of testosterone in biological matrices by mass spectrometry. Its chemical and physical similarity to the endogenous analyte ensures that it effectively compensates for variations throughout the analytical process. The use of this compound in isotope dilution mass spectrometry assays provides the high level of confidence in data quality required by researchers, scientists, and drug development professionals. The methodologies and performance data presented in this guide underscore the robustness and reliability of this approach, solidifying its status as the gold standard in testosterone analysis.

References

A Technical Guide to the Commercial Availability and Application of Testosterone-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Testosterone-d3, its key quality attributes, and detailed methodologies for its application in quantitative analysis. This compound serves as a critical internal standard for the accurate measurement of testosterone in various biological matrices by mass spectrometry.

Commercial Availability and Suppliers

This compound is readily available from a multitude of reputable suppliers specializing in reference standards and research chemicals. The compound is typically offered as a neat solid, in solution at various concentrations, or as a certified reference material (CRM). Below is a summary of prominent suppliers and their product offerings.

| Supplier | Product Description | Available Formats & Sizes | Purity/Deuterated Forms | Storage |

| Sigma-Aldrich (Merck) | This compound solution, analytical standard | 100 µg/mL in 1,2-dimethoxyethane[1] | Concentration verified by UV[1] | 2–8 °C[1] |

| Cayman Chemical | This compound, analytical reference standard | Crystalline solid | ≥99% deuterated forms (d1-d3)[2] | -20°C[2] |

| Cerilliant (MilliporeSigma) | This compound (16, 16, 17-D3), Certified Reference Material | 100 µg/mL in Acetonitrile (1 mL/ampoule)[3] | Certified Reference Material[3] | Freeze[3] |

| LGC Standards | Testosterone-16,16,17-d3 | 5 mg | High Purity | Not specified |

| Biosynth | This compound | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | Not specified | 2°C - 8°C |

| Lumiprobe | This compound | 1 mg, 100 ug/mL in Methanol (1 mL) | NMR ¹H and HPLC-MS (95+ %, D: 98+ %)[4][5] | -20°C in the dark[4][5] |

| HPC Standards | D3-Testosterone Solution | 100 µg/ml in Acetonitrile (1X1ML)[6] | ISO 17034 Certified Reference Material[6] | 4 °C[6] |

| WITEGA Laboratorien | Testosterone-16,16,17-D3 ISO 17034 Reference Material | Not specified | High chemical purity | Not specified |

Physicochemical and Quality Specifications

Accurate and reliable quantitative analysis hinges on the quality of the internal standard. Key specifications for this compound are summarized below.

| Parameter | Specification | Source |

| Chemical Formula | C₁₉H₂₅D₃O₂ | [2] |

| Molecular Weight | 291.44 g/mol | |

| CAS Number | 77546-39-5 | [2] |

| Purity | Typically ≥95% chemical purity, with isotopic purity often ≥98% for d3. | [2][4][5] |

| Solubility | Soluble in acetonitrile, methanol, ethanol, and chloroform. | [2][4][7] |

| Stability | Stable for at least 5 years when stored at -20°C.[2] Solutions are stable for at least 36 months at 2-8°C when protected from light.[1] | [1][2] |

Experimental Protocols: Quantification of Testosterone using this compound

This compound is predominantly used as an internal standard in isotope dilution mass spectrometry assays for the quantification of endogenous testosterone. Below are detailed methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Testosterone in Human Serum

This protocol outlines a common procedure for the analysis of total testosterone in serum.

3.1.1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

Methodology:

-

To 200 µL of serum, quality control, or calibrator sample, add 50 µL of a 2000 ng/dL this compound internal standard solution in methanol.[8]

-

Incubate the mixture for 20 minutes at room temperature to allow for equilibration.[8]

-

Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether. Vortex vigorously and then centrifuge to separate the phases.[8]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 150 µL of a 1:1 (v/v) water-methanol solution.[8] The sample is now ready for injection into the LC-MS/MS system.

3.1.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | Agilent Ultivo Triple Quadrupole LC/MS or equivalent[9] |

| Column | C18 column (e.g., Inertsil® ODS-3)[10] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient to separate testosterone from other endogenous steroids. |

| Flow Rate | 500 µL/min |

| Injection Volume | 40 µL |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Testosterone: 289.2 → 97.0 (Quantifier), 289.2 → 109.1 (Qualifier)[9]this compound: 292.2 → 97.0[9] |

| Collision Energy | Optimized for each transition (e.g., 17-18 V for testosterone)[9] |

3.1.3. Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of testosterone standards. The peak area ratio of the analyte (testosterone) to the internal standard (this compound) is plotted against the concentration of the calibrators. A weighted linear regression (e.g., 1/x²) is often used to ensure accuracy at lower concentrations.[8]

GC-MS Method for Testosterone in Serum

This protocol provides a general workflow for the derivatization and analysis of testosterone by GC-MS.

3.2.1. Sample Preparation and Derivatization

Methodology:

-

Add a known amount of this compound internal standard to the serum sample.

-

Perform a liquid-liquid extraction to isolate the testosterone.

-

Dry the extract under a stream of nitrogen.

-

For derivatization, first add methoxylamine HCl in pyridine to form the methoxime derivative.[11]

-

Subsequently, add N-trimethylsilylimidazole (TMSI) to form the trimethylsilyl ether derivative.[11] This two-step derivatization improves the volatility and chromatographic properties of testosterone for GC analysis.

3.2.2. GC-MS Conditions

| Parameter | Condition |

| GC System | Agilent 6890 or equivalent |

| Column | Rxi-1ms (30 m, 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[11] |

| Oven Program | Start at 150°C (hold 2 min), ramp at 15°C/min to 300°C (hold 18 min)[1] |

| Injector | Splitless, 250°C[1] |

| Ionization | Electron Ionization (EI) at 70 eV or Electron Capture Negative Chemical Ionization (ECNCI) |

| Mass Analyzer | Quadrupole or Mass Selective Detector |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Signaling Pathways and Logical Relationships

The primary utility of this compound lies in its application as an internal standard in analytical workflows. The following diagram illustrates the logical relationship in an isotope dilution mass spectrometry experiment.

This guide provides a foundational understanding of the commercial landscape and technical application of this compound for research, clinical, and forensic applications. For specific applications, further method development and validation are essential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (16, 16, 17-D3) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. de.lumiprobe.com [de.lumiprobe.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. nvkc.nl [nvkc.nl]

- 9. agilent.com [agilent.com]

- 10. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]

A Technical Guide to Testosterone-d3: Applications in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Testosterone-d3, a deuterated isotopologue of testosterone. Primarily utilized as an internal standard in mass spectrometry-based assays, this compound is an indispensable tool for the accurate quantification of testosterone in various biological matrices. This document outlines its core properties, provides detailed experimental protocols for its application, and illustrates relevant biological pathways.

Core Compound Information

This compound, also known as Testosterone-16,16,17-d3, is a synthetic form of testosterone where three hydrogen atoms have been replaced by deuterium atoms.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis, as it co-elutes with endogenous testosterone but is distinguishable by its mass-to-charge ratio in mass spectrometry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77546-39-5 | [3][4] |

| Molecular Formula | C₁₉H₂₅D₃O₂ | [3][4] |

| Molecular Weight | 291.44 g/mol | [4] |

| Formal Name | 17β-hydroxy-androst-4-en-3-one-16,16,17-d₃ | [3] |

| Appearance | Off-white solid/colorless liquid | [4] |

| Purity | ≥98-99% deuterated forms | [3] |

| Solubility | Acetonitrile, Methanol, Ethanol | [3][4] |

| Storage Conditions | -20°C in the dark | [3][4] |

Application in Quantitative Analysis

This compound is the preferred internal standard for the quantification of testosterone in biological samples, such as serum and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Its use corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]

Table 2: Example LC-MS/MS Parameters for Testosterone Quantification using this compound

| Parameter | Value | Reference(s) |

| Linearity Range | 1.0 - 1,000.0 ng/dL | [5] |

| Lower Limit of Quantification (LLOQ) | 70 pmol/L (2 ng/dL) | [6] |

| Intra-assay Coefficient of Variation (CV) | 2.13% (1.40–2.77%) | [5] |

| Inter-assay Coefficient of Variation (CV) | 3.44% (3.06–3.66%) | [5] |

| Recovery | 94.32% to 108.60% | [5] |

| Mass Transitions (Testosterone) | 289.2 -> 97.0, 289.2 -> 109.1 | [7] |

| Mass Transitions (this compound) | 292.2 -> 97.0 | [7] |

Experimental Protocols

Sample Preparation for Testosterone Quantification in Serum

This protocol is a generalized representation based on common methodologies.[1][5][6]

-

Sample Collection : Obtain serum samples through venous phlebotomy using appropriate collection tubes.[6]

-

Internal Standard Spiking : To 200 µL of serum (calibrator, quality control, or patient sample), add 50 µL of this compound internal standard solution (e.g., 2000 ng/dL in methanol).[6]

-

Incubation : Incubate the mixture for 20 minutes at room temperature to allow for equilibration.[6]

-

Protein Precipitation/Extraction :

-

Solvent Evaporation : Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.[6]

-

Reconstitution : Reconstitute the dried residue in 150 µL of a water-methanol solution (1:1 v/v) prior to LC-MS/MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative workflow for the analysis of testosterone using this compound as an internal standard.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Analysis of Testosterone in Serum Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. caymanchem.com [caymanchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nvkc.nl [nvkc.nl]

- 7. agilent.com [agilent.com]

Stability and Storage of Testosterone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Testosterone-d3, a deuterated analog of testosterone crucial as an internal standard in mass spectrometry-based quantification of testosterone. Adherence to proper storage and handling protocols is paramount to ensure the integrity, purity, and accurate concentration of this analytical reference material, thereby guaranteeing the reliability of experimental results.

Core Stability and Storage Recommendations

This compound is available from various suppliers, typically as a crystalline solid or as a solution in an organic solvent. The stability and storage conditions are contingent on the physical form of the compound.

Crystalline Solid

Solid this compound is generally stable for extended periods when stored under appropriate conditions. Key recommendations include:

-

Temperature: Long-term storage at -20°C is universally recommended to minimize degradation.[1][2]

-

Light: The compound should be protected from light.

-

Moisture: Storage in a desiccated environment is advised to prevent hydration.[2]

-

Container: Tightly sealed vials are essential to prevent contamination and exposure to atmospheric conditions.

Solutions

This compound is often supplied as a certified solution in solvents like acetonitrile, methanol, or 1,2-dimethoxyethane. The stability of these solutions is influenced by both the compound and the solvent.

-

Temperature: Storage at -20°C is the standard recommendation for solutions to maintain stability.[3] Some suppliers may recommend refrigerated conditions (2-8°C or 4°C) for shorter-term storage or for specific solvent formulations.[4][5]

-

Container: Solutions are typically provided in sealed ampoules or vials. Once opened, the concentration may change due to solvent evaporation, and therefore, it is advisable to use the solution promptly or transfer it to smaller, tightly sealed vials for subsequent use.[5]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be minimized. It is best practice to aliquot the solution into single-use vials to preserve its integrity.

Tabulated Stability and Storage Data

The following tables summarize the quantitative data on the stability and storage of this compound from various sources.

Table 1: Stability of this compound (Solid and Solution)

| Supplier/Source | Form | Storage Temperature | Stated Stability | Key Observations |

| Cayman Chemical | Crystalline Solid | -20°C | ≥ 5 years | - |

| Sigma-Aldrich | Solution in 1,2-dimethoxyethane | 2–8°C | < 1% decomposition in 36 months | Protected from light in an airtight container.[5] |

| Lumiprobe | Solid | -20°C (in the dark) | 24 months after receipt | Can be transported at room temperature for up to 3 weeks.[2] |

| Cerilliant | Solution in Acetonitrile | -20°C | Not explicitly stated, but sold as a certified reference material. | Recommended storage condition is to freeze.[6] |

Table 2: Recommended Storage Conditions Summary

| Physical Form | Long-Term Storage | Short-Term Storage/Transport | Protection |

| Crystalline Solid | -20°C, desiccated | Room temperature (up to 3 weeks) | Light, Moisture |

| Solution | -20°C (preferred), 2-8°C (acceptable for some formulations) | Room temperature (for shipping) | Airtight container to prevent solvent evaporation |

Experimental Protocols for Stability Assessment

The stability of this compound as a reference standard is typically assessed through long-term and accelerated stability studies, guided by principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[1] The primary goal is to monitor the purity and concentration of the standard over time.

Protocol for a Long-Term Stability Study

This protocol is designed to evaluate the stability of this compound under recommended storage conditions.

Objective: To determine the long-term stability and establish a re-test date for this compound reference standard.

Materials:

-

This compound (crystalline solid or certified solution).

-

Validated UPLC-MS/MS or GC-MS system.

-

Appropriate storage chambers (e.g., -20°C freezer).

-

Calibrated analytical balance and volumetric glassware.

-

High-purity solvents.

Methodology:

-

Initial Analysis (Time 0):

-

Characterize the initial purity and concentration of at least three batches of this compound using a validated, stability-indicating analytical method (e.g., UPLC-MS/MS as described in section 3.3).

-

Record physical appearance.

-

-

Sample Storage:

-

Store aliquots of the this compound batches in tightly sealed, light-protected containers at the recommended long-term storage condition (-20°C ± 5°C).

-

-

Testing Intervals:

-

Analyze the samples at predetermined intervals. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1]

-

-

Analysis:

-

At each time point, retrieve a sample from each batch.

-

Allow the sample to equilibrate to room temperature before analysis.

-

Assess the purity and concentration using the validated analytical method.

-

Compare the results to the initial (Time 0) data.

-

-

Evaluation:

-

Evaluate any changes in purity, concentration, or physical appearance.

-

The re-test period is established based on the time during which the reference standard remains within its defined acceptance criteria.

-

Protocol for an Accelerated Stability Study

This study is designed to predict the long-term stability by subjecting the material to stressed conditions.

Objective: To identify potential degradation products and predict the stability of this compound under various conditions.

Methodology:

-

Initial Analysis (Time 0):

-

Perform initial characterization as described in the long-term study protocol.

-

-

Stress Conditions:

-

Store aliquots of this compound at accelerated conditions, such as 40°C ± 2°C with 75% ± 5% relative humidity for a solid, or elevated temperatures (e.g., 40°C, 50°C) for a solution.[7]

-

Photostability testing should also be conducted by exposing the material to a controlled light source.

-

-

Testing Intervals:

-

For a 6-month study, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[1]

-

-

Analysis and Evaluation:

-

Analyze samples at each interval for purity and degradation products.

-

Significant changes under accelerated conditions may necessitate testing at an intermediate condition (e.g., 30°C / 65% RH).[1]

-

The data is used to model degradation kinetics and predict shelf-life under recommended storage conditions.

-

Example Analytical Method: UPLC-MS/MS for Purity Assessment

This method is suitable for the quantitative analysis of this compound and the detection of any potential impurities or degradants.

-

Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

-

This compound transition: m/z 292.2 → 97.1

-

Testosterone (potential degradant/impurity) transition: m/z 289.2 → 97.1

-

-

Quantification: The purity is determined by comparing the peak area of this compound to the total peak area of all detected related substances. The concentration of solutions is determined against a freshly prepared calibration curve from a certified primary reference standard.

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for a comprehensive stability study of this compound.

Androgen Receptor Signaling Pathway

Testosterone exerts its biological effects primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor.

Caption: Simplified overview of the androgen receptor signaling pathway.

Conclusion

The stability of this compound is well-documented, with long-term stability achievable when stored as a solid at -20°C, protected from light and moisture. Solutions of this compound should also be stored at -20°C in tightly sealed containers to prevent solvent evaporation and degradation. For researchers and drug development professionals, adherence to these storage conditions is critical for maintaining the integrity of this essential internal standard. The provided experimental protocols, based on ICH guidelines and validated analytical methods, offer a framework for conducting rigorous stability studies to ensure the continued accuracy and reliability of quantitative analyses involving this compound.

References

- 1. database.ich.org [database.ich.org]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. pharmajia.com [pharmajia.com]

An In-depth Technical Guide to the Pharmacokinetic Properties of Testosterone-d3 Compared to Testosterone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Testosterone-d3 (d3-T) is a deuterated isotopologue of testosterone developed to exhibit a modified metabolic profile while retaining the pharmacodynamic characteristics of endogenous testosterone. The primary alteration in d3-testosterone is the substitution of three hydrogen atoms with deuterium at a metabolically active site, which confers resistance to aromatization into estradiol. This modification is intended to reduce estrogen-related side effects associated with testosterone replacement therapy. Preclinical in vitro data indicate that while d3-testosterone is significantly more resistant to metabolism by the aromatase enzyme (CYP19), its overall metabolic stability and metabolite production in hepatocytes are similar to testosterone. This suggests that the systemic pharmacokinetic profiles of the two compounds may be largely comparable, with the key difference being a significant reduction in the formation of estradiol. This guide provides a comprehensive overview of the available data on this compound, a comparison with testosterone, detailed experimental methodologies for its analysis, and a visualization of relevant biological pathways and experimental workflows.

Introduction to Deuterated Testosterone (this compound)

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus. This subtle change increases its mass and strengthens its chemical bonds. The selective replacement of hydrogen with deuterium at specific molecular positions—a process known as deuteration—can alter a drug's metabolic fate. This "kinetic isotope effect" can slow down metabolic reactions, particularly those involving the cleavage of carbon-hydrogen bonds by enzymes such as the cytochrome P450 (CYP) family.

In the case of this compound, deuteration is specifically designed to hinder its conversion to estradiol, a process catalyzed by the enzyme aromatase (CYP19).[1][2] Concerns about estradiol-related side effects, such as gynecomastia in men and an increased risk of certain cancers in women, have limited the therapeutic potential of testosterone.[1][2] By creating a non-aromatizing form of testosterone, d3-testosterone aims to provide the therapeutic benefits of androgen receptor activation without the associated estrogenic effects.[2][3]

Preclinical data from companies developing d3-testosterone, such as Lennham Pharmaceuticals and Aviva Biopharm, indicate that the compound is in the preclinical stage of development, with Phase I clinical trials anticipated to begin in early 2026.[4] Consequently, publicly available in vivo pharmacokinetic data is limited. This document summarizes the existing preclinical data and provides context based on the known pharmacokinetics of testosterone.

Comparative Pharmacokinetic and Metabolic Data

As of late 2025, comprehensive in vivo pharmacokinetic data from head-to-head comparative studies of this compound and testosterone have not been published in peer-reviewed literature. The available information is derived from in vitro preclinical studies.

In Vitro Metabolic Stability

The most significant reported difference between this compound and testosterone lies in their metabolic stability in the presence of the aromatase enzyme.

| Parameter | Testosterone | This compound | Fold Difference | Study System |

| Half-life (t½) vs. Aromatase (CYP19) | 7.7 minutes | 55.9 minutes | ~7x longer for d3-T | In vitro with recombinant human aromatase[5][6] |

| Overall Metabolism | Standard | Nearly identical to Testosterone | - | In vitro with human and rat hepatocytes[4][5] |

| Metabolite Profile | Standard | Similar to Testosterone | - | In vitro with human and rat hepatocytes[4][5] |

Table 1: Comparison of in vitro metabolic stability of Testosterone and this compound.

Expected Impact on In Vivo Pharmacokinetics

The in vitro data suggests that while the conversion to estradiol is significantly reduced for this compound, other metabolic pathways may remain largely unaffected. This could imply that the systemic clearance and overall half-life of this compound might be similar to that of testosterone. However, this is a projection and requires confirmation from in vivo studies.

Pharmacokinetics of Unmodified Testosterone

For reference, the pharmacokinetic parameters of unmodified testosterone vary significantly depending on the formulation and route of administration. The biological half-life of endogenous testosterone is estimated to be between 30 and 60 minutes.

| Formulation | Cmax (ng/dL) | Tmax (hours) | AUC | Terminal Half-life (t½) |

| Intramuscular (200 mg) | 1108 ± 440 | 48 - 120 | Not Reported | Formulation-dependent |

| Transdermal Gel (50 mg) | ~500 | ~24 | Variable | Formulation-dependent |

| Transdermal Patch (4 mg/day) | 696 ± 158 | ~8 | Not Reported | Formulation-dependent |

Table 2: Representative pharmacokinetic parameters for various testosterone formulations in hypogonadal men.[7][8][9] Note: These values are for unmodified testosterone and serve as a baseline for comparison.

Pharmacodynamic Potency

In vitro studies have demonstrated that the deuteration in this compound does not impact its ability to activate the androgen receptor.

| Compound | EC50 (nM) for Androgen Receptor Translocation |

| Testosterone | 0.74 |

| This compound | 0.53 |

| 5α-Dihydrotestosterone (DHT) | ~0.06 (approx. 10-fold more potent) |

Table 3: In vitro pharmacodynamic potency of Testosterone, this compound, and DHT.[5][6]

Experimental Protocols

Below are detailed methodologies relevant to the comparative analysis of testosterone and this compound.

Protocol: In Vivo Comparative Pharmacokinetic Study in Rats (Representative)

This protocol describes a typical design for a preclinical study to compare the pharmacokinetics of testosterone and this compound.

-

Subjects: Male Sprague-Dawley rats (n=8 per group), aged 8-10 weeks.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Formulation: Testosterone and this compound are dissolved in a suitable vehicle (e.g., sesame oil) for parenteral administration.

-

Administration: A single intravenous (IV) or intramuscular (IM) dose is administered to each rat.

-

Blood Sampling: Blood samples (approx. 200 µL) are collected via a cannulated jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: See Protocol 4.2.

-

Pharmacokinetic Analysis: Plasma concentration-time data for each animal are analyzed using non-compartmental methods to determine Cmax, Tmax, AUC, and t½.

Protocol: Bioanalytical Method for Quantification by LC-MS/MS

This protocol outlines a standard method for the simultaneous quantification of testosterone and this compound in plasma.

-

Internal Standard: A deuterated internal standard, such as testosterone-d5, is used for quantification.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard solution.

-

Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, use liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE).

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution.

-

-

Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for testosterone, this compound, and the internal standard.

-

Visualizations: Pathways and Workflows

Testosterone Signaling Pathways

Testosterone exerts its biological effects through two primary signaling pathways: the classical genomic pathway and a non-classical, rapid-response pathway.[5][10][11]

Caption: Testosterone signaling via classical (genomic) and non-classical (rapid) pathways.

Experimental Workflow for Comparative Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study comparing testosterone and this compound.

Caption: Workflow for a preclinical comparative pharmacokinetic study.

Conclusion

This compound represents a novel therapeutic approach that leverages the kinetic isotope effect to create a non-aromatizing version of testosterone. Preclinical in vitro evidence strongly suggests that d3-testosterone is resistant to metabolism into estradiol while maintaining a similar overall metabolic profile and pharmacodynamic potency at the androgen receptor compared to unmodified testosterone. While this points towards a potentially improved safety profile by minimizing estrogenic side effects, comprehensive in vivo pharmacokinetic studies are required to fully characterize its absorption, distribution, metabolism, and excretion and to confirm if its systemic clearance is comparable to that of testosterone. As this compound advances into clinical trials, the scientific community awaits the publication of these crucial data to fully evaluate its therapeutic potential.

References

- 1. The metabolism of vitamin D3 in response to testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D is associated with bioavailability of androgens in eumenorrheic women with prior pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aviva Biopharm Inc. Unveils Groundbreaking Pre-Clinical Data on d3-T, a First-in-Class Testosterone Therapy for Women at ENDO 2025 - BioSpace [biospace.com]

- 5. Research shows d3-T has testosterone benefits without estradiol conversion | BioWorld [bioworld.com]

- 6. Testosterone pharmacokinetics after application of an investigational transdermal system in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of a parenteral testosterone microsphere formulation in the male rat. Demonstration of dose dependence and controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and bioavailability of a new testosterone gel formulation in comparison to Testogel® in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of a new testosterone transdermal delivery system, TDS-testosterone in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lennham Pharmaceuticals Announces Discovery of Next Generation Testosterone Candidate | Financial Post [financialpost.com]

- 11. Deuterated testosterone - Lennham Pharmaceuticals - AdisInsight [adisinsight.springer.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Testosterone Using Testosterone-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of testosterone in biological matrices, primarily human serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, specifically Testosterone-d3, is a cornerstone of this methodology, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

Introduction

The accurate measurement of testosterone is crucial for the diagnosis and management of various endocrine disorders in both males and females.[3] While immunoassays have been traditionally used, they can suffer from a lack of specificity and sensitivity, especially at the low concentrations found in women and children.[4] LC-MS/MS has emerged as the gold standard for testosterone quantification due to its superior sensitivity, specificity, and accuracy.[4][5][6]

The principle of this method relies on the addition of a known amount of this compound to the sample at the beginning of the workflow.[1][2] As this compound is chemically identical to testosterone but has a different mass, it co-elutes during chromatography and experiences similar ionization and fragmentation.[1] By measuring the ratio of the analyte (testosterone) to the internal standard (this compound), precise quantification can be achieved, independent of sample loss during preparation or fluctuations in instrument response.[1][2]

Experimental Protocols

A generalized experimental workflow for the analysis of testosterone using this compound as an internal standard is presented below. Specific parameters may need to be optimized based on the laboratory's instrumentation and specific application.

Materials and Reagents

-

Testosterone standard (e.g., from Steraloids, Inc. or Cerilliant)[4][7]

-

This compound (Testosterone-16,16,17-d3) internal standard (e.g., from CDN Isotopes or Cerilliant)[7]

-

LC-MS grade acetonitrile, methanol, water, and formic acid[1]

-

Methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate for liquid-liquid extraction[4][8]

-

Charcoal-stripped serum for calibration curve preparation[4]

-

96-well plates and sealing mats

Sample Preparation

The following protocol is a common approach for extracting testosterone from serum samples.

-

Sample Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control (QC) into a 96-well deep-well plate.[2]

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 25 µL of a 500 ng/mL solution in methanol) to each well.[1]

-

Protein Precipitation: Add an organic solvent such as acetonitrile (e.g., 250 µL) to precipitate proteins.[1][7]

-

Vortexing and Centrifugation: Vortex the plate for 1 minute to ensure thorough mixing, followed by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-60°C.[8]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[1]

-

Final Mixing: Shake the plate for 10 minutes before placing it in the autosampler for injection into the LC-MS/MS system.

Alternatively, a liquid-liquid extraction (LLE) can be performed using a solvent like methyl tert-butyl ether or a hexane/ethyl acetate mixture.[4][8]

LC-MS/MS Conditions

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of testosterone and this compound.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Setting |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[9] |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[10] |

| Mobile Phase A | Water with 0.1% formic acid.[1] |